molecular formula C12H14N2O B13456234 [(2-Methoxyquinolin-4-yl)methyl](methyl)amine

[(2-Methoxyquinolin-4-yl)methyl](methyl)amine

Cat. No.: B13456234
M. Wt: 202.25 g/mol
InChI Key: WAOSHXFTSQHESC-UHFFFAOYSA-N
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Description

(2-Methoxyquinolin-4-yl)methylamine is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyquinolin-4-yl)methylamine typically involves the reaction of 2-methoxyquinoline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxyquinoline, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours.

Industrial Production Methods

Industrial production of (2-Methoxyquinolin-4-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyquinolin-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxyquinolin-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyquinolin-4-yl)methylamine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it may induce apoptosis and inhibit cell proliferation by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyquinolin-4-yl)methylamine is unique due to the presence of both the methoxy group and the methylamine moiety, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(2-methoxyquinolin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C12H14N2O/c1-13-8-9-7-12(15-2)14-11-6-4-3-5-10(9)11/h3-7,13H,8H2,1-2H3

InChI Key

WAOSHXFTSQHESC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC2=CC=CC=C21)OC

Origin of Product

United States

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